

Synthesis Protocol for *cis*-Dichlorobis(triphenylphosphine)platinum(II)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>cis</i> -
Compound Name:	Dichlorobis(triphenylphosphine)platinum(II)
Cat. No.:	B076907

[Get Quote](#)

Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ***cis*-Dichlorobis(triphenylphosphine)platinum(II)**, a square planar platinum(II) complex. This compound serves as a key precursor in the synthesis of various other platinum compounds, including potential therapeutic agents. The *cis*-configuration is crucial for many of its subsequent chemical reactions. The protocol described herein is based on the reaction of potassium tetrachloroplatinate(II) with triphenylphosphine.

***cis*-Dichlorobis(triphenylphosphine)platinum(II)** is a white, crystalline solid.^[1] Its purity is essential for its use in further synthetic applications. This protocol includes details on the reaction setup, purification, and characterization of the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of ***cis*-Dichlorobis(triphenylphosphine)platinum(II)**.

Parameter	Value	Reference
Molecular Formula	$C_{36}H_{30}Cl_2P_2Pt$	[2] [3]
Molecular Weight	790.56 g/mol	[2] [4]
Appearance	White crystalline powder	[1]
Melting Point	≥ 300 °C (decomposes)	[4] [5]
CAS Number	15604-36-1	[4]
^{31}P NMR ($CDCl_3$)	$\delta \approx 15.5$ ppm (with ^{195}Pt satellites)	
$^1J(^{195}Pt-^{31}P)$	≈ 3690 Hz	
IR (KBr, cm^{-1})	$\nu(Pt-Cl) \sim 310, 290$ cm^{-1}	
Typical Yield	> 90%	

Experimental Protocol

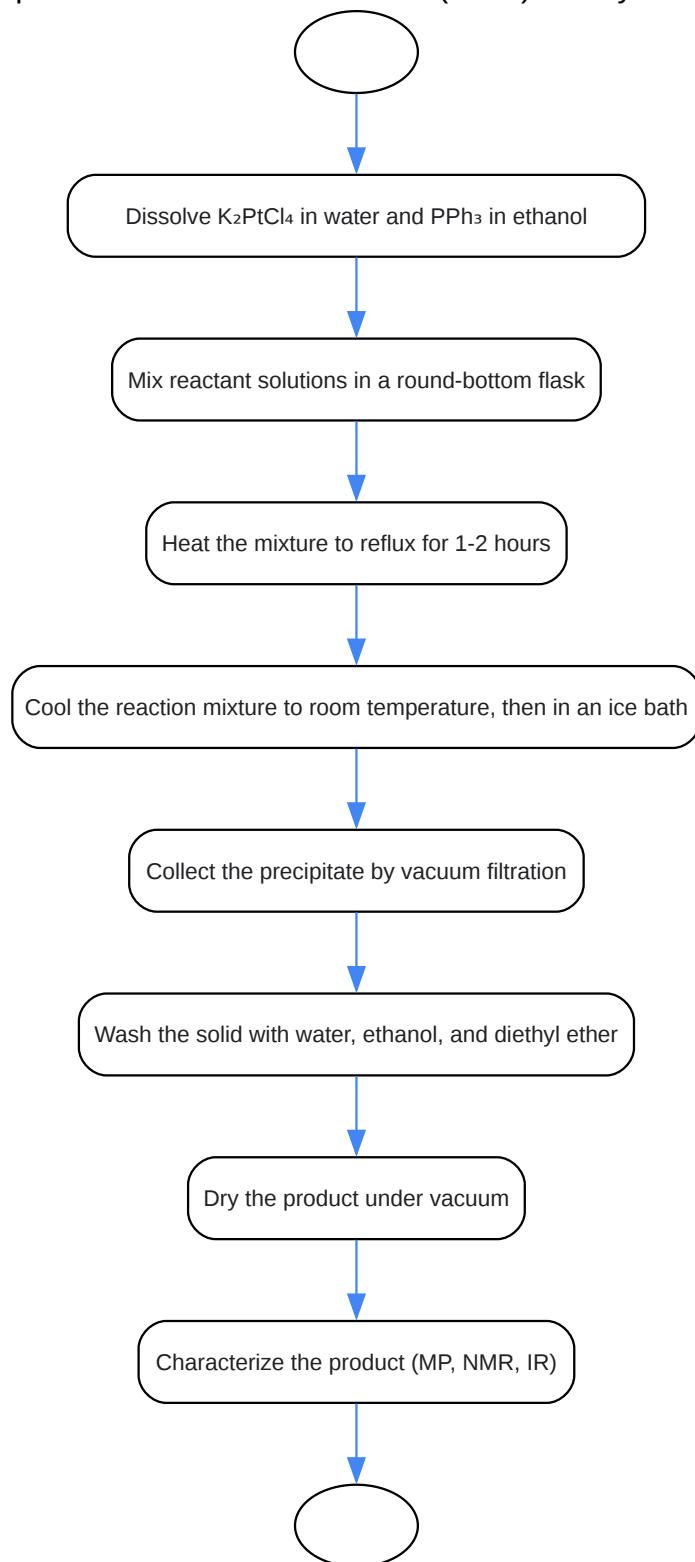
This protocol details the synthesis of **cis-Dichlorobis(triphenylphosphine)platinum(II)** from potassium tetrachloroplatinate(II) and triphenylphosphine.

Materials:

- Potassium tetrachloroplatinate(II) (K_2PtCl_4)
- Triphenylphosphine (PPh_3)
- Ethanol (absolute)
- Diethyl ether
- Distilled water

Equipment:

- Round-bottom flask


- Reflux condenser
- Magnetic stirrer with heating mantle
- Büchner funnel and flask
- Filter paper
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium tetrachloroplatinate(II) in a minimal amount of distilled water. To this, add a solution of triphenylphosphine (2 molar equivalents) dissolved in ethanol.
- Reaction: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by the formation of a white precipitate. The heating is typically continued for 1-2 hours to ensure complete reaction.
- Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath to maximize precipitation. The white precipitate of **cis-Dichlorobis(triphenylphosphine)platinum(II)** is collected by vacuum filtration using a Büchner funnel.
- Purification: The collected solid is washed sequentially with distilled water, ethanol, and finally diethyl ether to remove any unreacted starting materials and byproducts.
- Drying: The purified product is dried under vacuum to yield a fine, white crystalline powder.
- Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, ^{31}P NMR spectroscopy, and IR spectroscopy.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of **cis-Dichlorobis(triphenylphosphine)platinum(II)**.

Experimental Workflow for *cis*-Pt(PPh₃)₂Cl₂ Synthesis[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]
- 2. cis-Bis(triphenylphosphine)platinum(II) chloride | C₃₆H₃₀Cl₂Pt₂ | CID 82448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-Bis(triphenylphosphine)platinum(II) chloride [webbook.nist.gov]
- 4. cis-Dichlorobis(triphenylphosphine)platinum(II) 15604-36-1 [sigmaaldrich.com]
- 5. cis-Bis(triphenylphosphine)platinum(II) chloride | 15604-36-1 [chemicalbook.com]
- To cite this document: BenchChem. [Synthesis Protocol for cis-Dichlorobis(triphenylphosphine)platinum(II)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076907#synthesis-protocol-for-cis-dichlorobis-triphenylphosphine-platinum-ii>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com